molecular formula C20H18N2O3S B5151101 4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

Cat. No. B5151101
M. Wt: 366.4 g/mol
InChI Key: ABIJCMVYPICPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, also known as ATB-346, is a novel drug candidate that has shown promising results in preclinical studies for its anti-inflammatory and analgesic properties.

Mechanism of Action

4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a prodrug that is converted to its active form, H2S-ATB, by enzymes in the body. H2S-ATB acts as a potent inhibitor of the inflammatory enzyme cyclooxygenase-2 (COX-2) and also increases the production of endogenous hydrogen sulfide (H2S), which has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been shown to reduce inflammation and pain in preclinical models of arthritis and neuropathic pain. It also exhibits gastroprotective effects, which is a major advantage over traditional NSAIDs that can cause gastrointestinal complications.

Advantages and Limitations for Lab Experiments

4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has several advantages for lab experiments, including its superior safety profile compared to traditional NSAIDs and its potent anti-inflammatory and analgesic effects. However, its efficacy and safety in human clinical trials are yet to be determined, which is a limitation for further research.

Future Directions

Future research on 4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid should focus on its efficacy and safety in human clinical trials. Additionally, the potential for 4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid to be used in combination with other anti-inflammatory and analgesic drugs should be explored. Further studies should also investigate the potential of 4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid in other inflammatory and pain-related conditions.

Synthesis Methods

4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is synthesized by reacting 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one with allylamine followed by reaction with 4-aminobenzoic acid. The resulting compound is then purified to obtain 4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid.

Scientific Research Applications

4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain. Preclinical studies have shown that 4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has a superior safety profile compared to nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits potent anti-inflammatory and analgesic effects.

properties

IUPAC Name

4-[(5-benzyl-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-12-22-18(23)17(13-14-6-4-3-5-7-14)26-20(22)21-16-10-8-15(9-11-16)19(24)25/h2-11,17H,1,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIJCMVYPICPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.